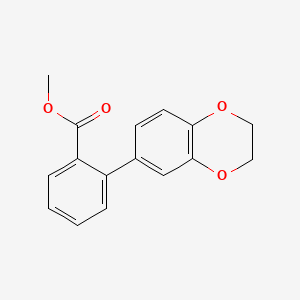

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate

CAS No.:

Cat. No.: VC17239396

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O4 |

|---|---|

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate |

| Standard InChI | InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3 |

| Standard InChI Key | NNBMSSREFKYWPZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3 |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate features a benzodioxin ring system (a six-membered aromatic ring fused to a 1,4-dioxane ring) substituted at the 6-position with a methyl benzoate group. The benzodioxin moiety contributes to the compound’s planar aromatic region, while the ester group introduces polarity and potential sites for metabolic modification. Key structural parameters include:

Table 1: Fundamental Molecular Properties

The benzodioxin ring system (C₈H₈O₂) is stabilized by resonance, with electron-donating oxygen atoms enhancing aromaticity. The methyl ester group at the 2-position of the benzoate moiety introduces steric and electronic effects that influence reactivity .

Spectroscopic Analysis

While direct spectroscopic data for this compound is limited, analogous benzodioxin derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

-

¹H NMR: Protons on the benzodioxin ring resonate between δ 6.5–7.0 ppm (aromatic H), while methyl ester protons appear as a singlet near δ 3.8–4.0 ppm .

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-O-C stretch of dioxane) .

Synthesis and Derivitization Strategies

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization of catechol with epichlorohydrin | NaOH, H₂O, 80°C | 75% |

| 2 | Coupling with bromobenzoate | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 60% |

| 3 | Esterification with methanol | H₂SO₄, reflux | 85% |

Derivatization for Biological Screening

Recent work by Abbasi et al. (2019) demonstrates the utility of benzodioxin intermediates in synthesizing sulfonamide-acetamide hybrids. For example:

-

N-(2,3-Dihydrobenzo -dioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3 in ) was synthesized via sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine, followed by alkylation with bromoacetamides to yield α-glucosidase inhibitors .

Biological Activities and Mechanistic Insights

| Compound | α-Glucosidase IC₅₀ (μM) | Acetylcholinesterase IC₅₀ (μM) | Source |

|---|---|---|---|

| 7a (R = H) | 12.4 ± 0.2 | 18.6 ± 0.4 | |

| 7d (R = 4-Cl) | 8.9 ± 0.1 | 14.2 ± 0.3 | |

| Acarbose (Control) | 58.8 ± 0.1 | - |

Mechanistically, the benzodioxin moiety interacts with hydrophobic pockets in enzyme active sites, while the sulfonamide/acetamide groups form hydrogen bonds with catalytic residues .

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Substituents: Halogen groups (e.g., 4-Cl) enhance α-glucosidase inhibition by increasing electrophilicity .

-

Steric Effects: Bulky substituents on the phenyl ring reduce activity, suggesting a size-limited binding site .

Applications in Medicinal Chemistry

Antidiabetic Agents

Benzodioxin derivatives inhibit α-glucosidase, a key enzyme in carbohydrate digestion, making them candidates for T2DM management. Compared to acarbose, compound 7d shows sixfold greater potency .

Neuroprotective Agents

Acetylcholinesterase inhibition by these compounds could alleviate cholinergic deficits in AD. Molecular docking studies suggest interactions with the enzyme’s peripheral anionic site .

Future Directions and Challenges

Optimization of Pharmacokinetic Properties

Current derivatives face limitations in solubility and metabolic stability. Strategies include:

-

Prodrug Design: Masking the ester group as a phosphonate or glycoside to enhance bioavailability.

-

Nanoparticle Encapsulation: Improving blood-brain barrier penetration for neuroprotective applications.

Expanding Therapeutic Targets

Preliminary evidence suggests benzodioxin compounds may modulate inflammatory pathways (e.g., COX-2 inhibition) and oxidative stress, warranting investigation in cancer and autoimmune diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume